molecular formula C37H47NO12 B12673276 16,17-Dihydrorifamycin S CAS No. 51874-02-3

16,17-Dihydrorifamycin S

Número de catálogo: B12673276
Número CAS: 51874-02-3
Peso molecular: 697.8 g/mol
Clave InChI: QXWMZDGFJWIBKJ-IWCZYTNJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16,17-Dihydrorifamycin S is a semi-synthetic macrocyclic lactone antibiotic derived from the rifamycin family, which is primarily produced by Amycolatopsis mediterranei strain C 5/42 . Its chemical formula is C₃₇H₄₇NO₁₂, with a molecular weight of 697.78 g/mol . Structurally, it features a hydrogenated bond at the C16-C17 position, distinguishing it from its parent compound, Rifamycin S, which retains a conjugated double bond system in this region .

Propiedades

Número CAS

51874-02-3

Fórmula molecular

C37H47NO12

Peso molecular

697.8 g/mol

Nombre IUPAC

methyl (9E,19E)-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,26,27-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25(29)-hexaene-13-carboxylate

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)35(45)38-27-30(41)22-15-18(3)33-26(25(22)31(42)32(27)43)34(44)37(7,50-33)49-14-13-23(47-8)19(4)24(36(46)48-9)20(5)29(40)21(6)28(16)39/h10-11,13-17,19-21,23-24,28-29,39-41H,12H2,1-9H3,(H,38,45)/b11-10+,14-13+

Clave InChI

QXWMZDGFJWIBKJ-IWCZYTNJSA-N

SMILES isomérico

CC1C/C=C/C(C(C(C(C(C(C(C(/C=C/OC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C

SMILES canónico

CC1CC=CC(C(C(C(C(C(C(C(C=COC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Rifamycin Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications Source/Origin
Rifamycin S C₃₇H₄₅NO₁₂ 695.76 Native form with C16-C17 double bond Natural Amycolatopsis strains
16,17-Dihydrorifamycin S C₃₇H₄₇NO₁₂ 697.78 C16-C17 dihydrogenation Engineered A. mediterranei
Rifampicin C₄₃H₅₈N₄O₁₂ 822.94 Piperazinyl imino group at C3/C4 Semi-synthetic derivative
16,17-Dihydro-17-Hydroxyrifamycin S C₃₇H₄₇NO₁₃ 713.78 Hydroxyl group at C17 + dihydrogenation Engineered A. mediterranei

Key Observations :

  • Dihydrogenation in this compound increases saturation, reducing molecular rigidity compared to Rifamycin S.
  • Rifampicin ’s piperazine modification enhances solubility and oral bioavailability, making it clinically viable for tuberculosis treatment.
  • The hydroxylated variant (16,17-Dihydro-17-Hydroxyrifamycin S) introduces polarity, which may affect membrane permeability .

Pharmacological Activity and Mechanism

Rifamycins inhibit bacterial DNA-dependent RNA polymerase, preventing transcription. However, structural differences significantly alter their efficacy:

Table 2: Antimicrobial Activity and Selectivity

Compound Target Pathogens Relative Potency Key Research Findings
Rifamycin S Gram-positive bacteria High High binding affinity to RNA polymerase
This compound Gram-positive bacteria Moderate Reduced activity due to C16-C17 saturation
Rifampicin Mycobacterium tuberculosis Very High Broad-spectrum; resistance develops via rpoB mutations
16,17-Dihydro-17-Hydroxyrifamycin S Staphylococci Moderate-High Enhanced solubility but lower tissue penetration

Mechanistic Insights :

  • The dihydrogenation in this compound disrupts the planar ansa chain, reducing its ability to intercalate into bacterial RNA polymerase .
  • Rifampicin’s piperazine group improves solubility, enabling systemic use, whereas this compound’s hydrophobicity limits it to topical applications .

Physicochemical Properties and Solubility

Table 3: Solubility and Stability Profiles

Compound Water Solubility LogP Stability in Serum
Rifamycin S Low 4.2 Moderate
This compound Very Low 4.8 High
Rifampicin Moderate 2.5 Low (induces hepatic enzymes)

Implications :

  • This compound’s low water solubility correlates with poor oral bioavailability, necessitating formulation adjustments for clinical use.
  • Rifampicin’s lower LogP (2.5) reflects improved hydrophilicity, aligning with its systemic efficacy .

Q & A

Basic: What synthetic strategies are effective for producing 16,17-Dihydroheronamide C?

Answer:
A modular synthetic strategy is recommended, leveraging stereoselective reactions and chiral catalysts. Key steps include:

  • Kobayashi transfer aminoallylation of 5-heptynal (13) using a (1S)-camphorquinone derivative to achieve homoallylamine (66% yield, 95% ee) .
  • Teoc protection of the amine intermediate, followed by iterative chain elongation and macrolactonization to form the 20-membered macrocycle .
  • Hydrogenation of the C16-C17 double bond in heronamide C (1) to yield 16,17-dihydroheronamide C (8), preserving stereochemical integrity .
    This approach ensures scalability and reproducibility for mechanistic studies.

Basic: Which structural features of 16,17-Dihydroheronamide C are critical for its antifungal activity?

Answer:
The compound’s activity depends on:

  • Macrocyclic conformation : The 20-membered ring with a hydroxyl group at C23 is essential for growth inhibition in fission yeast (MIC 5.9 µM for wild-type strains) .
  • Stereochemistry : C8, C9, and C19 stereocenters dictate selectivity. Mutant yeast strains lacking ergosterol biosynthesis genes (e.g., erg2Δ, erg31Δerg32Δ) show reduced sensitivity (up to 46 µM tolerance) .
  • Lipid interaction : Saturated hydrocarbon chains in lipid bilayers enhance binding, as shown in irreversible association assays with liposomes .

Advanced: How can researchers design experiments to resolve contradictions in activity data caused by stereochemical variations?

Answer:

  • Chiral recognition assays : Compare enantiomers like ent-heronamide C (ent-1) with the natural compound. For example, ent-1 exhibits 10-fold lower activity against wild-type yeast (IC50 0.26 µM vs. 0.026 µM for heronamide C (1)), confirming stereospecific interactions .
  • Mutant strain profiling : Test activity on ergosterol-deficient yeast mutants (erg2Δ, erg31Δerg32Δ) to isolate lipid-mediated vs. protein-targeted effects .
  • Conformational analysis : Use molecular dynamics (MD) simulations and Raman imaging to compare macrocyclic conformers of dihydro derivatives with native heronamide C .

Advanced: What experimental frameworks are recommended for studying the mode of action of 16,17-Dihydroheronamide C?

Answer:

  • Probe-based studies : Synthesize 16,17-dihydroheronamide C (8) as a negative control (lacking the C16-C17 double bond) and ent-heronamide C (ent-1) as a chiral probe. These tools help distinguish membrane-disruptive vs. target-specific mechanisms .
  • Live-cell Raman imaging : Track lipid bilayer perturbations in real time using deuterated lipid analogs. This method confirms membrane interaction without requiring fluorescent tags .
  • Comparative lipidomics : Analyze lipid composition changes in treated vs. untreated yeast cells via LC-MS to identify disrupted pathways (e.g., ergosterol biosynthesis) .

Advanced: How does the C16-C17 double bond influence the biological activity of heronamide derivatives?

Answer:

  • Activity loss in dihydro analogs : 16,17-Dihydroheronamide C (8) shows reduced antifungal potency (e.g., MIC increases from 5.9 µM to >46 µM in erg2Δ mutants), indicating the double bond enhances membrane insertion .
  • Conformational rigidity : MD simulations reveal that the double bond stabilizes a bent macrocyclic conformation, optimizing lipid bilayer penetration. Dihydro analogs adopt less membrane-active conformations .
  • Selectivity modulation : The double bond’s absence reduces selectivity for ergosterol-rich membranes, as seen in mutant yeast resistance profiles .

Advanced: What methodologies address discrepancies in structure-activity relationship (SAR) data for heronamide analogs?

Answer:

  • Sidechain truncation assays : Test analogs like BE-14106 (GT-32A) with shortened sidechains to evaluate lipid tail length requirements. BE-14106 exhibits 50% lower activity, confirming the need for extended hydrophobic regions .
  • Cross-species profiling : Compare activity in fission yeast (Schizosaccharomyces pombe) vs. mammalian cells. Heronamide C (1) shows species-specific effects (e.g., reverse morphology in mammalian cells), highlighting conserved vs. divergent targets .
  • Thermodynamic binding studies : Use isothermal titration calorimetry (ITC) to quantify lipid-binding affinities of analogs, resolving SAR contradictions arising from assay conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.